N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide
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Overview
Description
“N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide” is a complex organic compound that contains a thiophene ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide” is complex, with a cyclopentyl group, a thiophen-3-yl group, and an oxalamide group. The thiophene ring is a five-membered heterocycle that contains a sulfur atom .Chemical Reactions Analysis
The chemical reactions involving “N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide” would likely involve the thiophene ring, given its reactivity. Thiophene derivatives can undergo a variety of reactions, including condensation reactions .Scientific Research Applications
Functionalized Sulfur-Containing Heterocyclic Analogs
A study on sulfur-containing heterocyclic analogs, similar in structure to N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide, demonstrated their potential in cancer research. These compounds, including hydroxyl-containing benzo[b]thiophene analogs, were investigated for their antiproliferative activity against laryngeal cancer cells. The study found that the presence of a hydroxyl group significantly contributes to anticancer activity, suggesting a pathway for developing combinational therapies for effective chemotherapy (Haridevamuthu et al., 2023).
Novel Synthetic Approaches
Another research avenue involves the synthesis of di- and mono-oxalamides, highlighting a novel one-pot synthetic approach from 3-(2-nitroaryl)oxirane-2-carboxamides. This methodology, applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides, offers a new avenue for producing various oxalamides, potentially including compounds like N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide, which could have various pharmacological applications (Mamedov et al., 2016).
Copper-Catalyzed Coupling Reactions
Copper-catalyzed coupling reactions offer another application for creating complex molecules, including those with (hetero)aryl chlorides and amides. Such methodologies could be pivotal for the synthesis or modification of N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide, enhancing its potential as a pharmaceutical compound by improving its bioavailability or therapeutic efficacy (De, Yin, & Ma, 2017).
Chemical Characterization and Stability
The chemical characterization and stability of similar compounds are crucial for their development as therapeutic agents. A study on ASTA Z 7557, a stable derivative of 4-hydroxy-cyclophosphamide, illustrates the importance of understanding the chemical properties and stability mechanisms for the development of drugs. Such research underscores the relevance of chemical characterization for compounds like N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide, potentially guiding its development and application in medicine (Niemeyer et al., 2004).
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
N'-cyclopentyl-N-(3-hydroxy-3-thiophen-3-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c17-12(10-6-8-20-9-10)5-7-15-13(18)14(19)16-11-3-1-2-4-11/h6,8-9,11-12,17H,1-5,7H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNXRDWGFZWIJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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